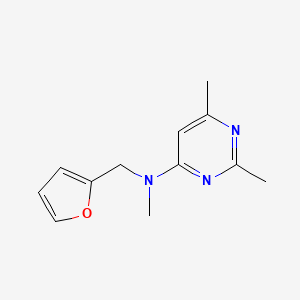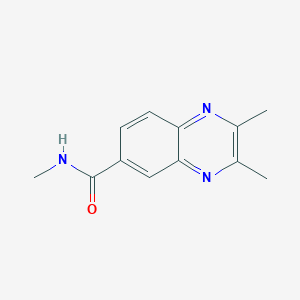
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as F-phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic compound that has gained attention for its potential cognitive enhancing effects. F-phenibut is synthesized through a multi-step process, and its mechanism of action is believed to involve the modulation of GABA receptors in the brain. In
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential cognitive enhancing effects, including improved memory and learning abilities. It has also been studied for its potential anxiolytic and anti-depressant effects, as well as its ability to improve sleep quality. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Mecanismo De Acción
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is believed to modulate GABA receptors in the brain, leading to increased GABAergic activity. This results in a calming effect on the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABAergic activity in the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have antioxidant properties, potentially protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential cognitive enhancing effects, which could be useful in studies involving memory and learning abilities. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have anxiolytic and anti-depressant effects, which could be useful in studies involving anxiety and depression. However, a limitation of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential for addiction and withdrawal symptoms, which could affect the validity of studies involving long-term use.
Direcciones Futuras
There are several potential future directions for 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have potential cognitive enhancing effects, and further research could explore its use in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone use, including its potential for addiction and withdrawal symptoms.
Métodos De Síntesis
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-oxazoline to form 4-fluorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine to form 4-fluorophenyl-2-methylmorpholine. Finally, this compound is reacted with ethyl chloroformate to form 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(6-7-17-10)13(16)8-11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHMYFOQLTZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

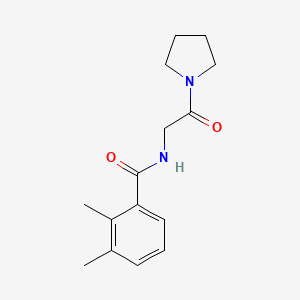
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
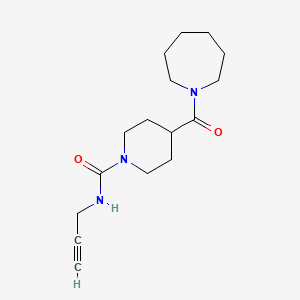
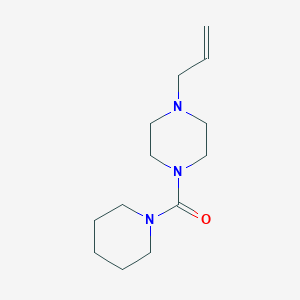
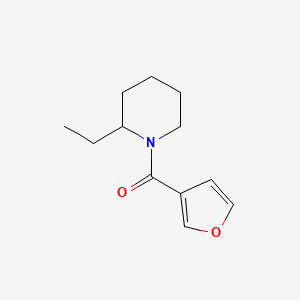


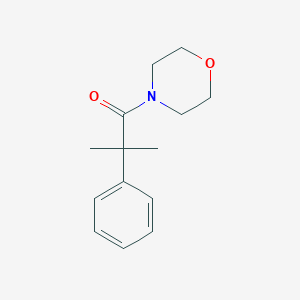
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
